molecular formula C23H27N5O2 B609954 PF-05175157 CAS No. 1301214-47-0

PF-05175157

カタログ番号 B609954
CAS番号: 1301214-47-0
分子量: 405.5
InChIキー: BDXXSFOJPYSYOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

PF-05175157 has a molecular formula of C23H27N5O2 . It belongs to the class of organic compounds known as n-benzoylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .


Chemical Reactions Analysis

This compound is a potent and selective inhibitor of both acetyl-CoA carboxylase isoform ACC1 located primarily in liver and adipose tissue and isoform ACC2 dominant in skeletal and heart muscle . It reduces hepatic and skeletal muscle malonyl-CoA levels in rats . It also inhibits hepatic de novo lipogenesis and reduces the whole body respiratory exchange ratio in rats .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 405.49 . The exact mass is 405.22 .

科学的研究の応用

血小板産生の阻害

PF-05175157は、アセチルCoAカルボキシラーゼ(ACC)阻害剤であり、血小板産生を阻害することが判明しています {svg_1}. これは、ACCによって触媒される新規脂質生合成(DNL)が、後期巨核球細胞の成熟とそれに続く血小板形成に必要な境界膜系(DMS)の形成に不可欠な役割を果たすためです {svg_2}. ただし、this compoundはラットや犬では血小板数を変化させませんでしたが、サルでは血小板を減少させ、巨核球(MK)を増加させ、DMSを損なうことが注目に値します {svg_3}.

代謝性疾患の治療

This compoundは、2型糖尿病の治療に関する試験で使用されています {svg_4}. ACC1(主に肝臓と脂肪組織に位置する)とACC2(骨格筋と心筋に優勢)の両方に対する強力で選択的な阻害剤として、代謝性疾患の治療の可能性があります {svg_5}. ACCは、新規脂質生合成の基質であり、ミトコンドリアの脂肪酸β酸化の阻害剤であるマロニルCoAを生成します {svg_6}.

肝臓脂肪症の治療

This compoundによるACCの阻害は、肝臓脂肪症の治療に使用される可能性があります {svg_7}. 肝臓脂肪症は、脂肪肝疾患とも呼ばれ、肝臓に脂肪が蓄積する特徴があります。 This compoundはACCを阻害し、新規脂質生合成を減少させることで、肝臓への脂肪蓄積を軽減する可能性があります {svg_8}.

潜在的ながん治療

This compoundのACCを阻害し、脂質代謝に影響を与える能力は、がん治療に利用される可能性があります {svg_9}. 多くの種類のがん細胞は、脂質代謝が変化することが知られており、これらの経路における主要な酵素を阻害することは、がん細胞の増殖と生存を阻害する可能性があります {svg_10}.

フラビウイルス感染症の研究

This compoundは、ACC阻害剤として使用され、フラビウイルスの感染に対する効果が研究されています {svg_11}. フラビウイルスは、デング熱、ジカ熱、西ナイルウイルスを含むウイルス群です。 これらのウイルスのライフサイクルにおける脂質代謝の役割は、現在研究されている分野です {svg_12}.

尋常性ざ瘡の治療

This compoundは、尋常性ざ瘡の治療に関する試験にも使用されています {svg_13}. ACCは脂質代謝に役割を果たし、皮脂産生はざ瘡に重要であるため、this compoundなどのACC阻害剤は、この一般的な皮膚疾患の治療に使用される可能性があります {svg_14}.

作用機序

Target of Action

PF-05175157 is a selective inhibitor of both acetyl-CoA carboxylase isoform ACC1 and isoform ACC2 . Acetyl-CoA carboxylase (ACC) plays a regulatory role in both fatty acid synthesis and oxidation, controlling the process of lipid deposition in the liver .

Mode of Action

This compound interacts with its targets, ACC1 and ACC2, by inhibiting their activity . The IC50 values for ACC1 and ACC2 are 27 nM and 33 nM, respectively . This inhibition leads to a decrease in de novo lipogenesis and an increase in β-oxidation of long-chain fatty acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting ACC, this compound reduces the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . This leads to a decrease in de novo lipogenesis and an increase in the β-oxidation of long-chain fatty acids .

Pharmacokinetics

It’s known that the compound has been used in trials studying the basic science and treatment of acne vulgaris, diabetes mellitus, type 2 diabetes mellitus, diabetes mellitus type 2, and diabetes mellitus, type 2, among others .

Result of Action

The inhibition of ACC by this compound leads to a robust reduction of de novo lipogenesis . This results in changes at the molecular and cellular level, including reduced hepatic and skeletal muscle malonyl-CoA levels . It also inhibits hepatic de novo lipogenesis and reduces the whole body respiratory exchange ratio in rats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, clinical development of this compound was terminated due to reduced platelet counts . This suggests that the compound’s action, efficacy, and stability can vary across different species and environments .

生物活性

PF-05175157 has been found to have anti-cancer, anti-inflammatory, and anti-tumorigenic activity. In vivo studies have demonstrated that this compound can inhibit the growth of various types of cancer cells, including melanoma, glioblastoma, and colon cancer. Additionally, in vitro studies have shown that this compound can inhibit the growth of human cancer cell lines, including prostate, breast, and gastric cancer cell lines.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the expression of genes involved in cell cycle progression, apoptosis, and cell survival. Additionally, this compound has been shown to inhibit the activity of this compound, leading to the inhibition of cell growth.

実験室実験の利点と制限

PF-05175157 has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high selectivity for this compound. This allows for greater control over the effects of the compound and reduces the risk of off-target effects. Additionally, this compound has been found to be effective in both in vitro and in vivo studies. However, one of the main limitations of this compound is its lack of solubility in water. This can make it difficult to accurately measure and administer the compound in laboratory experiments.

将来の方向性

For research include studying the effects of PF-05175157 in combination with other drugs, investigating its effects on other types of cancer, and exploring its potential as an anti-inflammatory and anti-tumorigenic agent. Additionally, further research is needed to develop more efficient synthesis methods and to identify potential side effects. Finally, further studies are needed to explore the potential of this compound as a drug delivery system.

合成法

PF-05175157 is synthesized through a multi-step process. It begins with the condensation of 2-bromo-4-chlorobenzaldehyde with 2-amino-4-chlorobenzonitrile in the presence of a base, such as sodium hydroxide. This reaction produces 4-chloro-2-amino-6-bromobenzonitrile. This intermediate is then reacted with ethyl chloroformate and isobutyl amine to form 2-amino-4-chloro-6-bromo-3-ethylbenzonitrile. Finally, this compound is reacted with 1-phenyl-1H-pyrazol-3-ylboronic acid to form this compound.

Safety and Hazards

PF-05175157 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-14(2)28-21-17(13-24-28)11-23(12-20(21)29)6-8-27(9-7-23)22(30)16-4-5-18-19(10-16)26-15(3)25-18/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXXSFOJPYSYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCC4(CC3)CC5=C(C(=O)C4)N(N=C5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1301214-47-0
Record name PF-05175157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1301214470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05175157
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05175157
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P826WR56FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does PF-05175157 affect cancer cells, and what makes it a promising anticancer target?

A1: this compound demonstrates significant growth inhibitory effects against various breast cancer cell lines in laboratory settings []. This is attributed to its ability to inhibit ACC, a key enzyme in fatty acid synthesis, a process often upregulated in cancer cells. Inhibiting ACC disrupts the supply of fatty acids required for cancer cell growth and proliferation. [] This makes ACC a promising target for anticancer therapies, and this compound a potential candidate for further research.

Q2: Beyond cancer, what other diseases might this compound be effective against?

A2: Research suggests that this compound could be effective against viral infections, specifically flaviviruses like West Nile virus, dengue virus, and Zika virus. [] By inhibiting ACC, the compound disrupts the lipid metabolism essential for the replication of these viruses. Notably, in mouse models, this compound reduced viral load, highlighting its potential as a broad-spectrum antiviral agent. []

Q3: What are the limitations of this compound as a therapeutic agent based on current research?

A3: Despite its promise, this compound has shown limitations. Studies indicate that inhibiting ACC can lead to developmental toxicity. [] In animal models, the compound resulted in adverse effects like growth retardation and malformations, primarily due to disrupting fatty acid synthesis during fetal development. [] This highlights the need for further research to mitigate these risks, potentially through targeted delivery approaches or alternative ACC inhibitors with improved safety profiles.

Q4: How does the structure of this compound contribute to its activity and distribution within the body?

A4: While specific structural details of this compound are not provided in the provided abstracts, research indicates that modifying the molecule to include carboxylic acid groups enhances its liver-targeting properties. [] These modifications enable this compound to interact with organic anion transporting polypeptides (OATPs), leading to selective accumulation in the liver, the primary site of DNL. [] This targeted approach could potentially enhance its efficacy against liver-related diseases like non-alcoholic steatohepatitis (NASH) while minimizing off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。